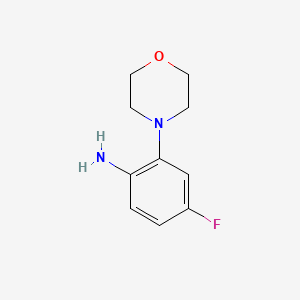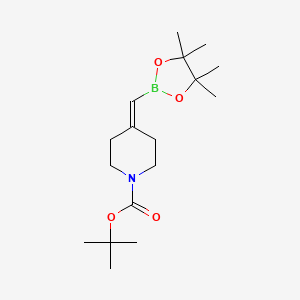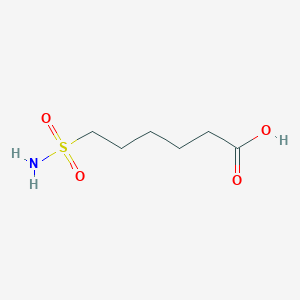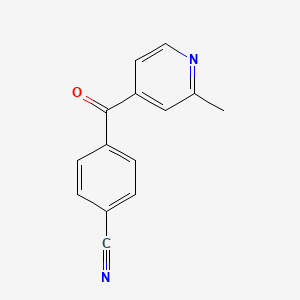
4-(4-Cyanobenzoyl)-2-methylpyridine
Descripción general
Descripción
4-Cyanobenzoyl chloride is a versatile and highly reactive synthetic intermediate . It participates in the benzylamine acylation of Argopore MB-CHO resin in the presence of pyridine and catalyst . It reacts with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl (4-hydroxy-TEMPO) in pyridine under nitrogen atmosphere to form 4-cyanobenzoyl-TEMPO .
Synthesis Analysis
4-Cyanobenzoyl chloride can be synthesized through the reaction of compounds with a chlorinating agent . It can also be obtained by removing acetonitrile under ambient pressure, and further removing it under reduced pressure through distillation .
Molecular Structure Analysis
The molecular formula of 4-Cyanobenzoyl chloride is C8H4ClNO . Its average mass is 165.577 Da and its monoisotopic mass is 164.998138 Da .
Chemical Reactions Analysis
4-Cyanobenzoyl chloride is a reactant for organocatalytic tandem three component reactions of aldehyde, alkyl vinyl ketone, and amide . It is also employed as a reactant for synthesis of selective angiotensin II AT2 receptor agonists with reduced CYP 450 inhibition, allosteric glucokinase activators, hydantoin derivatives with antiproliferative activity, thiohydantoins and P2X7 receptor antagonists .
Physical and Chemical Properties Analysis
4-Cyanobenzoyl chloride is a solid substance . It has a molecular weight of 165.58 g/mol .
Aplicaciones Científicas De Investigación
Reactivity of Methyl Groups in Derivatives
4-(4-Cyanobenzoyl)-2-methylpyridine's close derivatives, such as 4-methylpyridine, have been studied for the reactivity of their methyl groups. This research explored the lability of hydrogen atoms in methyl groups in various benzo derivatives, including 4-methylpyridine, in condensation reactions with m-nitrobenzaldehyde and photochemical reactions with carbonyl compounds (Mikhaĭlov & Ter-sarkisyan, 1954).
Supramolecular Association in Organic Acid–Base Salts
Research involving 2-amino-4-methylpyridine, a structurally similar compound to this compound, has shown the formation of molecular salts and their structures. These compounds are organic salts, exhibiting proton transfer to the pyridine nitrogen and forming supramolecular structures through hydrogen bonds and other noncovalent interactions (Khalib et al., 2014).
Crystallographic Studies
Crystal structure determination of compounds such as 4-aminobenzoic acid 4-methylpyridine has been conducted. This research provides insights into the molecular arrangement and interactions within crystals of compounds related to this compound (Fábry, 2017).
Synthesis and Structural Study of Crown Ethers
Studies have been conducted on the synthesis and structural analysis of crown ethers using derivatives of 4-methylpyridine. This research focuses on understanding the complex formation and molecular interactions of these compounds (Hayvalı et al., 2003).
Molecular Salts and Hydrogen Bonding
Another research focused on the crystal structures of molecular salts formed from 2-amino-4-methylpyridinium and various benzoates. This research provides insights into the formation and structure of these molecular salts, which are relevant to the study of this compound (Muralidharan et al., 2013).
Synthesis of Metal Complexes
Research has been done on the synthesis of metal complexes using derivatives of 4-methylpyridine. This research is relevant to understanding the coordination chemistry and potential applications of this compound in forming metal complexes (Gagne et al., 1981).
Safety and Hazards
4-Cyanobenzoyl chloride causes severe skin burns and eye damage . It is advised not to breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .
Direcciones Futuras
4-Cyanobenzoyl chlorides are versatile and highly reactive synthetic intermediates . They offer various strategic options for orthogonal synthesis concepts taking advantage of the differentiated reactivity of the nitrile and the carboxylic acid chloride group towards a large number of reactants/reagents . They can be employed in the efficient preparation of known benzamide type trifluoromethyl- 1,2,4- oxadiazoles .
Mecanismo De Acción
Target of Action
Related compounds such as 4-cyanobenzoic acid are often used in organic synthesis , suggesting that 4-(4-Cyanobenzoyl)-2-methylpyridine may interact with various biological targets depending on the specific context.
Mode of Action
For instance, 4-Cyanobenzoyl chloride, a related compound, participates in the benzylamine acylation of Argopore MB-CHO resin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Análisis Bioquímico
Biochemical Properties
4-(4-Cyanobenzoyl)-2-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in the acylation of benzylamine in the presence of pyridine and a catalyst . Additionally, it reacts with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl (4-hydroxy-TEMPO) under nitrogen atmosphere to form 4-cyanobenzoyl-TEMPO . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of new liquid crystalline heteroaromatic compounds, which can affect cellular behavior . The compound’s impact on gene expression and cell signaling pathways underscores its potential as a tool for studying cellular mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with other molecules, such as 4-hydroxy-TEMPO, indicates its potential for targeted biochemical applications . These interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods or under certain environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings . Understanding these threshold effects is crucial for safe and effective use of the compound in research.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . The compound’s role in these pathways underscores its potential as a tool for studying metabolic processes and developing therapeutic strategies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its biochemical activity . Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, influencing its biochemical interactions . These localization patterns are important for understanding the compound’s role in cellular processes and developing targeted applications.
Propiedades
IUPAC Name |
4-(2-methylpyridine-4-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-8-13(6-7-16-10)14(17)12-4-2-11(9-15)3-5-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBGLMFSXKALPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1441202.png)
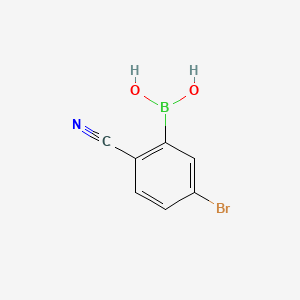
![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441205.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1441208.png)

![4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1441211.png)


![2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde](/img/structure/B1441220.png)
